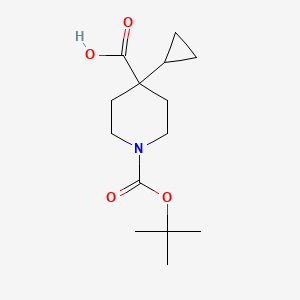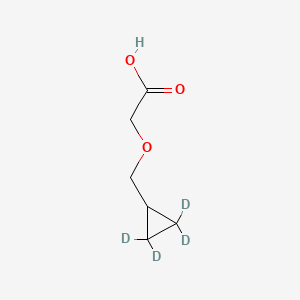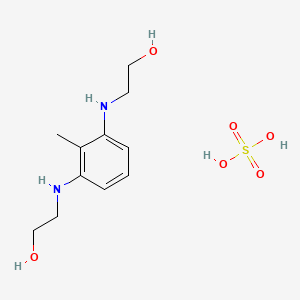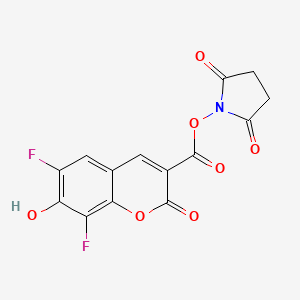
1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is a chemical compound with the empirical formula C14H25NO4 . It is a clear and nearly colorless to pale yellow liquid at room temperature . This compound is a type of room-temperature ionic liquid derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
Synthesis Analysis
The synthesis of “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is characterized by the presence of a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl group .
Chemical Reactions Analysis
The “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” has been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Physical And Chemical Properties Analysis
The “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . It has an empirical formula of C14H25NO4 and a molecular weight of 271.35 .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
Tert-butoxycarbonylation Reagent : The compound serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids, functioning effectively under mild conditions without a base (Saito, Ouchi, & Takahata, 2006).
Synthesis of Cyclopropane Analogs : It's used in the synthesis of constrained cyclopropane analogs of phenylalanine, demonstrating complete stereoselectivity in the cyclopropanation process (Jiménez, López, Oliveros, & Cativiela, 2001).
Stereoselective Synthesis : The compound aids in the stereoselective synthesis of azabicyclohexane-carboxylic acids, crucial for developing unnatural amino acids (Bakonyi et al., 2013).
Structural and Conformational Analysis
Crystal and Molecular Structure : X-ray analysis of derivatives of this compound, such as 1-aminocyclopropanecarboxylic acid, reveals insights into their molecular structure, conformation, and intermolecular hydrogen bonding (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Conformational Analysis : Studies using molecular-mechanics methods show various conformations influenced by hydrogen bonding, essential for understanding the chemical behavior of these molecules (Cetina et al., 2003).
Pharmaceutical and Chemical Applications
Antibacterial Activities : Derivatives of this compound have been synthesized to screen for antibacterial activities, with some showing significant efficacy against bacterial strains (Song, Ma, & Zhu, 2015).
Chemical Synthesis : The compound is utilized in the chemical synthesis of various dipeptide anilides, highlighting its versatility in organic chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid by CTPA to give phosphonium intermediate, formation of acyloxyphosphonium from the protected amino acid anion and generation of hydrosulphide . This process enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. The Boc group is one of the more widely used amine protecting groups in peptide synthesis . The use of Boc-protected amino acids in peptide chemistry allows for efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Result of Action
The result of the compound’s action is the formation of dipeptides in satisfactory yields . This is achieved through the enhancement of amide formation in the Boc-AAILs without the addition of base .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and solvent. The compound has been used in peptide synthesis under room temperature conditions . The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Propiedades
IUPAC Name |
4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGQCXJWRBSFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)







![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)